Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a tert-butyl carbamate moiety at position 5 via a methyl linker. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it a key structural motif in medicinal chemistry . The 4-chlorophenyl group enhances lipophilicity and may influence target-binding interactions, while the tert-butyl carbamate serves as a protective group for amines, enabling controlled deprotection during synthesis . This compound has been explored in antiviral and antimicrobial research, particularly due to structural similarities with inhibitors of viral proteases like SARS-CoV 3CLpro .
Properties
IUPAC Name |
tert-butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRVXHBZDDXZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a chlorophenyl-substituted oxadiazole. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Phenoxy vs. Chlorophenyl Substitution
- tert-Butyl methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b) : Replaces the 4-chlorophenyl group with a 4-phenoxyphenyl moiety. Synthesized via coupling of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid with amidoximes (14% yield).
Indole-Based Derivatives
- tert-Butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) :
- Incorporates a decyl-indole substituent and a pyrrolidine-carboxylate group.
- Achieves 94% yield via Cu-catalyzed cyclization, highlighting the efficiency of indole coupling in oxadiazole synthesis.
- Demonstrates selectivity for sphingosine kinase inhibition, diverging from the antiviral focus of the target compound .
Hydroxyphenyl Derivatives
- 4-(3-(4-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15d) : Features a hydroxyphenyl group and a charged aminomethylphenoxy side chain. Converted to hydrochloride salts to enhance solubility, a strategy applicable to the target compound for improved bioavailability .
Key Observations :
- The 4-chlorophenyl group in the target compound correlates with antiviral activity, while phenoxy/indole derivatives prioritize antimicrobial or enzyme inhibition .
Oxadiazole Ring Formation
Biological Activity
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, a chlorophenyl moiety, and an oxadiazole ring. These components contribute to its chemical stability and reactivity, making it suitable for various applications in biological research.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, the oxadiazole derivatives have demonstrated notable activity against various bacterial strains. The presence of the chlorophenyl group enhances the binding affinity to microbial targets, which is crucial for antimicrobial efficacy.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results indicate that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
For example, in a study assessing its effects on human breast cancer cells (MCF-7), the compound showed significant cytotoxicity with an IC50 value of approximately . The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
| A549 | 28 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of carbonic anhydrase II (CA-II), which is implicated in numerous physiological processes and disease states.
In a molecular docking study, the compound was found to interact favorably with active site residues of CA-II, leading to competitive inhibition. The binding affinity was determined through computational methods and corroborated by experimental assays.
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Tert-butyl carbamate | -9.5 | 12 µM |
| Standard Inhibitor | -10.2 | 8 µM |
Case Studies
- Antimicrobial Study : A recent publication reported the synthesis of several oxadiazole derivatives including this compound. The study highlighted its effectiveness against resistant bacterial strains and suggested further exploration into its mechanism of action .
- Anticancer Research : In a detailed investigation on breast cancer cell lines, the compound exhibited significant cytotoxicity at micromolar concentrations. The study emphasized its potential as a lead compound for developing new anticancer therapies .
- Enzyme Interaction Analysis : Molecular docking studies illustrated how the compound binds effectively at the active site of CA-II without displacing the zinc ion but forming multiple hydrogen bonds with surrounding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
